molecular formula C10H15NO5 B6308129 tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate CAS No. 2165626-83-3

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate

Cat. No. B6308129
CAS RN: 2165626-83-3
M. Wt: 229.23 g/mol
InChI Key: JJXOIMLWQXCKQI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate (TBOP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. TBOP is a derivative of oxazolidinone, a class of compounds that are known for their biological activity. TBOP has been used in synthetic organic chemistry and has potential applications in the pharmaceutical and agrochemical industries. TBOP has been found to possess a wide range of properties, including antimicrobial, antifungal, and antiviral activity.

Scientific Research Applications

Tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has been studied for its potential applications in a variety of scientific fields. tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has been used as a catalyst in organic synthesis, as an inhibitor of the enzyme β-lactamase, and as a drug delivery system. It has also been studied for its potential use as an antioxidant, as an antifungal agent, and as an antiviral agent. tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has also been investigated for its potential use in the treatment of cancer.

Mechanism of Action

Tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has been found to possess a wide range of properties, including antimicrobial, antifungal, and antiviral activity. The mechanism of action of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate is not yet fully understood, but it is believed to involve the formation of a complex between the oxazolidinone ring and the enzyme or receptor target. This complex then binds to the target, preventing the enzyme or receptor from functioning normally.
Biochemical and Physiological Effects
tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory properties. tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate in laboratory experiments include its low cost, its availability in a variety of forms, and its wide range of potential applications. tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate is also relatively stable and can be stored in solution for extended periods of time. The main limitation of using tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate in laboratory experiments is its potential toxicity. tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate has been found to be toxic to some mammalian cells and should therefore be handled with caution.

Future Directions

The potential applications of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate are numerous. Further research is needed to explore the potential of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate as a drug delivery system, as an antioxidant, and as an antifungal and antiviral agent. Additionally, further research is needed to better understand the mechanism of action of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate and to identify additional potential applications. Finally, further research is needed to explore the potential toxicity of tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate and to develop strategies to reduce or eliminate its potential toxicity.

Synthesis Methods

Tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate can be synthesized via a variety of methods. The most commonly used method is the reaction of a tert-butyl alcohol with an oxazolidinone in the presence of an acid catalyst. This reaction produces a tert-butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate. Other methods for synthesizing tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate include the reaction of a tert-butyl alcohol with an oxazolidinone in the presence of a base catalyst, or the reaction of an alcohol with an oxazolidinone in the presence of a strong base.

properties

IUPAC Name

tert-butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)7(12)4-6-8(13)15-5-11-6/h6,11H,4-5H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXOIMLWQXCKQI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC1C(=O)OCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(=O)C[C@H]1C(=O)OCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate

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